![molecular formula C16H14N6O2S2 B2879140 N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034463-67-5](/img/structure/B2879140.png)
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, and a thiadiazole ring. These types of compounds are often used in the development of new drugs and other chemical products .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation, substitution, and cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the pyrazole and pyridine rings might participate in electrophilic substitution reactions, while the sulfonamide group might undergo hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would need to be determined experimentally. These properties would be influenced by factors such as the compound’s molecular structure and the nature of its functional groups .Scientific Research Applications
- The compound was synthesized via a three-step procedure, including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .
- The compound was evaluated for inhibitory potency against selected kinases harboring a rare cysteine in the hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2 .
- MPS1 (monopolar spindle 1) kinase is a potential therapeutic target for various malignancies, including triple-negative breast cancer .
- The structure of this compound was derived from a potent reversible MPS1 inhibitor .
- Specifically, its potential application in treating triple-negative breast cancer warrants further investigation .
- Beyond cancer research, compounds with similar structures have been explored for various purposes:
- Viral Disorders : Some related compounds have shown promise in treating viral infections .
- Cardiovascular Diseases : Although not directly studied for this compound, related molecules have been investigated in cardiovascular contexts .
- Parasitic Infections : Again, while not specific to this compound, related structures have been explored as potential antiparasitic agents .
- Cosmetic Formulations : These compounds have been used in cosmetic formulations .
- Food Additives : Some derivatives have found applications as food additives .
Synthesis and Structural Analysis
Kinase Inhibition
Potential Therapeutic Applications
Other Applications
Mechanism of Action
Target of Action
The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .
Mode of Action
The compound acts as a potent activator of NAMPT . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+. This results in the modulation of various biological processes that are dependent on NAD+ .
Biochemical Pathways
The activation of NAMPT by the compound affects the NAD+ salvage pathway . This pathway is crucial for recycling NAD+, which is a coenzyme involved in redox reactions, cellular respiration, and energy metabolism. By enhancing NAMPT activity, the compound increases the production of NAD+, thereby influencing these biochemical pathways .
Pharmacokinetics
It’s known that the compound’s activity is accompanied with attenuated cyp direct inhibition (di) towards multiple cyp isoforms . This suggests that the compound has been optimized to reduce potential drug-drug interactions mediated by CYP enzymes, which could impact its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The activation of NAMPT by the compound leads to an increase in NAD+ production . This can have various molecular and cellular effects, given the role of NAD+ in numerous biological processes. For instance, it could potentially influence cellular metabolism, energy production, and the aging process .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2S2/c1-22-14(5-6-18-22)12-7-11(8-17-10-12)9-19-26(23,24)15-4-2-3-13-16(15)21-25-20-13/h2-8,10,19H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSLVBVUQRFCNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide |
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